molecular formula C6H13Cl2N<br>(ClCH2CH2)2NC2H5<br>C5H11Cl2N B1211372 Mechlorethamine CAS No. 51-75-2

Mechlorethamine

Cat. No. B1211372
CAS RN: 51-75-2
M. Wt: 156.05 g/mol
InChI Key: HAWPXGHAZFHHAD-UHFFFAOYSA-N
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Description

Mechlorethamine, also known as mustine, is a nitrogen mustard alkylating agent that has been used in cancer chemotherapy since the 1940s. It was the first chemotherapeutic agent to be used for the treatment of lymphoma and has since been used in the treatment of various types of cancer, including Hodgkin's disease, non-Hodgkin's lymphoma, and breast cancer.

Scientific Research Applications

Dermatologic Applications

  • Treatment of Cutaneous Lymphoma

    Mechlorethamine is frequently used for treating cutaneous lymphoma. However, its application can be limited due to cutaneous intolerance, which led to studies evaluating reduced exposure times and concentrations (Foulc et al., 2002).

  • Topical Chemotherapy in Cutaneous T-Cell Lymphoma

    A novel mechlorethamine hydrochloride gel has shown efficacy and safety in the treatment of mycosis fungoides, a type of cutaneous T-cell lymphoma (Lessin et al., 2013).

Oncological Research

  • DNA-Protein Cross-Linking

    Mechlorethamine's antitumor effects are attributed to its ability to induce DNA-DNA and DNA-protein cross-links, blocking DNA replication. A study characterized DNA-protein cross-linking in human fibrosarcoma cells following mechlorethamine treatment (Michaelson-Richie et al., 2011).

  • Development of Drug Variants Targeting Brain and Spinal Cord Tumors

    Mechlorethamine variants have been proposed for targeting tumors in the central nervous system, particularly for childhood cancers like brain and spinal cord tumors (Bartzatt, 2013).

Pharmacological Research

  • Impact on Ecto-ATPase Activity

    Mechlorethamine's effect on plasma membrane-bound enzymes, specifically ecto-ATPase activity in lymphocytes, has been studied. The drug showed a decrease in enzymatic activity in lymphocyte subpopulations (Purzyc & Całkosiński, 2001).

  • Dermatotoxicity Assessment Using Mouse Models

    The time-dependent dermatotoxicity of mechlorethamine has been investigated using the mouse ear vesicant model, providing insights into the kinetics of vesication and potential for assessing countermeasures (Cuffari et al., 2018).

  • Theranostic Applications

    Mechlorethamine has been incorporated into theranostic strategies for selective delivery and monitoring. A photo-responsive prodrug design demonstrated successful delivery and monitoring of mechlorethamine release in DNA alkylating applications (Cao et al., 2015).

  • Formulation Analysis in Pharmaceuticals

    The analysis of mechlorethamine in topical pharmaceutical preparations has been explored, highlighting the importance of accurate measurement and formulation stability in pharmaceutical products (Reepmeyer, 2005).

properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methylethanamine
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InChI

InChI=1S/C5H11Cl2N/c1-8(4-2-6)5-3-7/h2-5H2,1H3
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InChI Key

HAWPXGHAZFHHAD-UHFFFAOYSA-N
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Canonical SMILES

CN(CCCl)CCCl
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Molecular Formula

C5H11Cl2N
Record name MECHLORETHAMINE
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Related CAS

126-85-2 (N-oxide), 302-70-5 (N-oxide, hydrochloride), 55-86-7 (hydrochloride)
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DSSTOX Substance ID

DTXSID2020975
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Molecular Weight

156.05 g/mol
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Physical Description

Mobile liquid; faint odor of herring. Used as a drug for the treatment of cancer. Formerly used as a gas warfare agent., Colorless to pale yellow, oily liquid with a faint soapy odor or fruity odor at high concentrations; [ATSDR-MMG], Solid
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Boiling Point

189 °F at 18 mmHg (EPA, 1998), 87°C at 1.80E+01 mm Hg, 87 °C @ 18 mm Hg
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Solubility

Very soluble, Very slightly soluble in water; miscible with dimethyl formamide, carbon disulfide, carbon tetrachloride, many organic solvents and oils, 3.34e+01 g/L
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Density

1.118 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.118 @ 25 °C/4 °C
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Vapor Density

5.9 (Air=1)
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Vapor Pressure

0.42 [mmHg], 0.17 mm Hg @ 25 °C
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Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. Mechlorethamine is cell cycle phase-nonspecific., Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function., The alkylating agent, nitrogen mustard (HN2), is thought to cause apoptosis through production of free oxygen radicals. To explore the mechanism of HN2-induced apoptosis, we utilized ebselen, a selenoorganic compound with potent antioxidant activity. We examined whether ebselen would inhibit apoptosis in BALB/c mouse spleen lymphocytes and human MOLT-4 leukemia cells treated with HN2 (2.5 microM) in vitro. Non-toxic concentrations (<50 microM) of ebselen were found to prevent HN2-induced apoptosis of murine lymphocytes in a dose-dependent manner, as measured by cell viability, hypodiploid DNA formation, and phosphatidylserine externalization. However, ebselen was ineffective at preventing spontaneous apoptosis in these cells, pointing to the selectivity of its action. Furthermore, pretreatment with ebselen at 1-10 microM for 72 hr protected MOLT-4 cells from HN2-induced apoptosis and maintained cell viability and proliferation as monitored by the above-mentioned parameters. This was accompanied by the preservation of mitochondrial transmembrane potential and elevated glutathione levels and by a blockage of caspase-3 and -9 activation. In vivo, ebselen also had a marked protective effect against spleen weight loss associated with lymphocyte apoptosis in mice treated by HN2. Therefore, ebselen provides an efficient protection against HN2-induced cell death in normal and tumoral lymphocytes and might prove useful as an antidote against alkylating agents., Nitrogen mustard (bis(2-chloroethyl) methylamine, HN2) inhibited the binding of upstream factors Sp1 and AP2 to their consensus sequences. At concentrations where 50% of the consensus sequence DNA contained at least one lesion, HN2 inhibited formation of the Sp1 complex by 37% (40 microM HN2) and the AP2 complex by 40% (50 microM HN2). The binding of the TATA binding protein (TBP) to the TATA element was also inhibited by HN2, whereas sulphur mustard and the monofunctional sulphur mustard 2-chloroethyl ethyl sulphide (CEES) resulted in a disproportional extent of inhibition with respect to the level of alkylation. The level of alkylation of the TBP oligonucleotide varied significantly at 100 microM drug, with 80, 42 and 15% of HN2, sulphur mustard and CEES, respectively. However, this level of alkylation inhibited formation of the TBP-DNA complex by 70, 70 and 45%, respectively. This differential sensitivity of transcription factors to mustard-induced DNA damage therefore appears to reside dominantly in the stereochemical differences between the specific mustard lesions., The ability of the antioxidant N-acetylcysteine to prevent apoptosis induced in lymphocytes by nitrogen mustard (HN2) was investigated. HN2 caused a concentration-dependent induction of apoptosis on C3H murine spleen cells, as identified by two criteria: morphological features revealed by microscopical observations and DNA fragmentation visualized by the characteristic "ladder" pattern observed upon agarose gel electrophoresis, as well as by hypodiploid DNA-containing cells revealed by the flow cytometric analysis of propidium iodide labelled cells. The antioxidant N-acetylcysteine (NAC) was found to markedly reduce the occurrence of HN2-induced apoptosis in these cells. This protective effect will still obtained when NAC was added 30 min after HN2. In contrast, the pretreatment of spleen cells with this antioxidant did not provide any significant protection. We also showed that lymphocytes protected by NAC are still able to respond to a mitogenic stimulation. To gain some insight into the mechanisms underlying the cytoprotective action of NAC against HN2, we tested whether or not poly(ADP-ribose) polymerase (PARP, EC 2.4.2.30), a nuclear enzyme that participates in the triggering of apoptosis induced by alkylating agents, is involved. We report that 6(5H)-phenanthridinone, a potent PARP inhibitor, did not affect the ability of NAC to prevent HN2-induced apoptosis under our experimental conditions. Thus, the exact mechanism by which NAC protects lymphocytes from HN2 cytotoxicity has yet to be determined.
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Product Name

Mechlorethamine

Color/Form

Mobile liquid, Dark liquid, Liquid, colorless/pale yellow when fresh

CAS RN

51-75-2
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Melting Point

-76 °F (EPA, 1998), -60 °C, 108 - 111 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,000
Citations
SR Lessin, M Duvic, J Guitart, AG Pandya… - JAMA …, 2013 - jamanetwork.com
… As such, topical mechlorethamine is considered a primary therapy for MF-CTCL in treatment … topical mechlorethamine treatment of MF-CTCL, no topical mechlorethamine formulation …
Number of citations: 191 jamanetwork.com
R Talpur, S Venkatarajan, M Duvic - Expert review of clinical …, 2014 - Taylor & Francis
… and efficacy of mechlorethamine gel 0.02% compared to mechlorethamine compounded ointment 0.02% in 260 stage IA or IIA MF patients (Ref Lessin). Mechlorethamine was applied …
Number of citations: 31 www.tandfonline.com
EM Jacobs, FC Peters, JK Luce, C Zippin, DA Wood - Jama, 1968 - jamanetwork.com
… 45% of patients who received mechlorethamine and 57% who received cyclophosphamide … mechlorethamine. A slight plateletsparing effect of cyclophosphamide over mechlorethamine …
Number of citations: 63 jamanetwork.com
E Esteve, M Bagot, P Joly, P Souteyrand… - Archives of …, 1999 - jamanetwork.com
… after the initiation of mechlorethamine therapy. Of … mechlorethamine therapy. All 5 patients without histological features of spongiotic dermatitis were able to resume mechlorethamine …
Number of citations: 52 jamanetwork.com
SM Rink, PB Hopkins - Biochemistry, 1995 - ACS Publications
… Reported herein are several computer models of mechlorethamine-cross-… mechlorethamine cross-link. By the criterion of anomalous electrophoretic mobility, we find mechlorethamine …
Number of citations: 114 pubs.acs.org
ML Metzger, A Billett, MP Link - N Engl J Med, 2012 - med.unipmn.it
… when a shortage of mechlorethamine emerged in 2009. A … safely be substituted for mechlorethamine 6 mg per square … V reg imen including mechlorethamine with the probability …
Number of citations: 99 www3.med.unipmn.it
EC Vonderheid, ET Tan, AF Kantor, L Shrager… - Journal of the American …, 1989 - Elsevier
Complete responses lasting from 4 to 14 years were documented in 65 of 331 (20%) patients with cutaneous T cell lymphoma treated with topical mechlorethamine (HN2) between …
Number of citations: 277 www.sciencedirect.com
MP Gamcsik, TG Hamill, M Colvin - Journal of medicinal chemistry, 1990 - ACS Publications
Many cancer cells are resistant to chemotherapeutic treatment with mechlorethamine and other alkylating agents. These drug-resistant cells often show an increase in the intracellular …
Number of citations: 59 pubs.acs.org
JF MADISON, JR HASERICK - Archives of Dermatology, 1962 - jamanetwork.com
In 1959 remission occurred in a case of mycosis fungoides following the topical application of mechlorethamine hydrochloride (a nitrogen mustard) to the lesions. Since then, …
Number of citations: 28 jamanetwork.com
ED Michaelson-Richie, X Ming… - Journal of proteome …, 2011 - ACS Publications
… of mechlorethamine. A total of 38 nuclear proteins were covalently cross-linked to chromosomal DNA following treatment with mechlorethamine. … , indicating that mechlorethamine cross-…
Number of citations: 67 pubs.acs.org

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